molecular formula C23H21N3O3S B2677060 3-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one CAS No. 886914-27-8

3-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one

Cat. No. B2677060
CAS RN: 886914-27-8
M. Wt: 419.5
InChI Key: RYSMNALARFJUOG-UHFFFAOYSA-N
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Description

The compound is a derivative of chromen-4-one, which is a class of compounds known as coumarins . Coumarins are aromatic compounds often used in perfumes and as chemical precursors. The compound also contains a piperazine ring, which is a common feature in many pharmaceuticals, and a dimethylbenzothiazole group .


Molecular Structure Analysis

The compound contains several functional groups, including a piperazine ring, a benzothiazole ring, and a chromen-4-one group . These groups can have different reactivity and can affect the overall properties of the compound.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine, benzothiazole, and chromen-4-one groups . For instance, the C-5 atom in the thiazole ring can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Antimicrobial Activity

One area of research application for compounds related to "3-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one" is in the development of new antimicrobial agents. Thiazolidinone derivatives, for instance, have been synthesized and evaluated for their antimicrobial efficacy against a variety of bacterial and fungal species. These compounds have shown promising activity, indicating their potential use in combating microbial infections (Patel, Kumari, & Patel, 2012).

Anti-inflammatory Potential

Another area of research focuses on the anti-inflammatory potential of chromene derivatives. These compounds have been synthesized and evaluated for their in-vivo anti-inflammatory activity, revealing significant anti-inflammatory effects. This suggests their potential as structural templates for the design and development of new anti-inflammatory drugs (Gandhi et al., 2018).

Anticancer Evaluation

Compounds with a piperazine substituent, particularly those linked to 1,3-thiazole cycles, have been studied for their anticancer activity. Screening performed in vitro on various cancer cell lines revealed that some compounds exhibited significant anticancer properties, indicating their potential use in cancer therapy (Turov, 2020).

Biofilm and MurB Enzyme Inhibitors

Research into novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker has shown potent antibacterial efficacies, particularly in biofilm inhibition and as inhibitors of the MurB enzyme. These findings open up avenues for the development of new treatments targeting resistant bacterial strains and biofilm-related infections (Mekky & Sanad, 2020).

Synthesis and Spectroscopy

The synthesis and characterization of compounds related to "3-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one" have also been a significant area of research. Studies have focused on developing new synthetic routes, understanding the structural properties through spectroscopic methods, and evaluating the biological activities of these compounds (Al-Omran, Mohareb, & El-Khair, 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many compounds containing a benzothiazole ring have antimicrobial, anticancer, and anti-inflammatory properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

Future research could explore the potential uses of this compound in pharmaceuticals, given the presence of the piperazine and benzothiazole groups, which are common in many drugs .

properties

IUPAC Name

3-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-14-7-8-19-20(15(14)2)24-23(30-19)26-11-9-25(10-12-26)22(28)17-13-29-18-6-4-3-5-16(18)21(17)27/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSMNALARFJUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=COC5=CC=CC=C5C4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one

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